2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenoxy group, a pyrrolidinone ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated phenol and an appropriate leaving group.
Acetamide Formation: The final step involves the formation of the acetamide linkage through an acylation reaction using an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide would depend on its specific application. In a medicinal context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.
2-(2-bromophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide: Similar structure with a bromine atom instead of fluorine.
2-(2-methylphenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide can impart unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-13-6-8-15(9-7-13)22-11-14(10-19(22)24)21-18(23)12-25-17-5-3-2-4-16(17)20/h2-9,14H,10-12H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVRYCUMNZSXJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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